![molecular formula C11H9BrF2N2O2 B2763841 Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-42-9](/img/structure/B2763841.png)

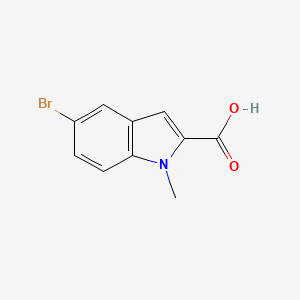

Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

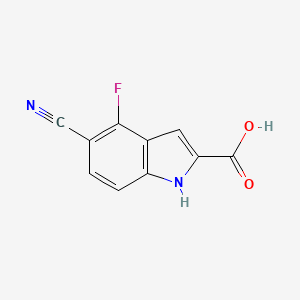

Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H9BrF2N2O2 . It has a molecular weight of 319.11 . This compound is in solid form at ambient temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, has been a subject of research in recent years . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These methods are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .Molecular Structure Analysis

The molecular structure of Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves a fused bicyclic 5,6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Physical And Chemical Properties Analysis

Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a solid at ambient temperature . It has a boiling point of 142-144°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Behavior

The compound Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate plays a significant role in the synthesis of various heterocyclic compounds. For example, its derivatives, such as ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates, have been synthesized from reactions involving 3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinones. These spiro compounds exhibit unique NMR behavior in deuteriochloroform, indicating conformational changes within the molecule (T. Abe et al., 2010). Additionally, a one-pot synthesis approach for imidazo[1,5-a]pyridines using ethyl or n-butyl acetate under reflux conditions highlights the versatility of this compound in synthesizing imidazo-pyridine derivatives (J. Crawforth & Melissa Paoletti, 2009).

Fluorescent Probes and Catalysis

The reactivity of β-lactam carbenes with 2-pyridyl isonitriles, producing 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrates the potential of Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate derivatives as fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions (N. Shao et al., 2011). Furthermore, bis(carbene)pyridine complexes of transition metals like Ti, V, Cr, Fe, and Co, derived from similar structures, have been explored for their ethylene oligomerization and polymerization capabilities, showcasing the broad application of such compounds in catalysis (D. McGuinness et al., 2004).

Advanced Synthesis Techniques

The continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines represents a significant advancement in the synthesis of highly functionalized heterocycles, indicating the importance of Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate in modern synthetic methodologies (A. Herath et al., 2010).

Direcciones Futuras

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and a few examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB . This suggests potential future directions for the development and application of Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate and similar compounds.

Mecanismo De Acción

Target of Action

Compounds with an imidazo[1,2-a]pyridine core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .

Mode of Action

It’s known that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .

Pharmacokinetics

A compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring was found to have good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

Result of Action

A compound with an imidazo[1,2-a]pyridine-3-carboxylate core showed anti-bacterial action againstS. pneumoniae .

Action Environment

The synthesis of imidazo[1,2-a]pyridines has been recognized for its wide range of applications in medicinal chemistry .

Propiedades

IUPAC Name |

ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF2N2O2/c1-2-18-11(17)9-8(10(13)14)15-7-4-3-6(12)5-16(7)9/h3-5,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSSODGXTHYFSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=C(C=C2)Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2763758.png)

![Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2763761.png)

![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2763763.png)

![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2763765.png)

![1H,3H,4H-pyrano[4,3-b]quinolin-10-amine](/img/structure/B2763767.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2763773.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2763777.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2763778.png)

![2-[(2-Acetamidoethyl)amino]propanoic acid hydrochloride](/img/structure/B2763780.png)